Benzenesulfinic acid, 4-phenoxy-
Description
Benzenesulfinic acid, 4-phenoxy- (CAS: N/A), is an organosulfur compound featuring a sulfinic acid (-SO₂H) group at the para position of a benzene ring substituted with a phenoxy (-OPh) moiety. This derivative belongs to the broader class of benzenesulfinic acids, which are characterized by their reducing properties, nucleophilicity, and versatility in organic synthesis and biochemical applications. The phenoxy substituent introduces electron-withdrawing effects via resonance, modulating the compound’s acidity, redox behavior, and stability compared to simpler analogs like benzenesulfinic acid (parent compound) or 4-methylbenzenesulfinic acid .
Properties
CAS No. |
61405-26-3 |
|---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
4-phenoxybenzenesulfinic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14)12-8-6-11(7-9-12)15-10-4-2-1-3-5-10/h1-9H,(H,13,14) |
InChI Key |
PGBKGCQABAUWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 4-Phenoxybenzene
The classical route involves sulfonating 4-phenoxybenzene using fuming sulfuric acid, followed by controlled reduction. In the sulfonation step, the benzene ring undergoes electrophilic substitution at the para position to the phenoxy group, yielding 4-phenoxybenzenesulfonic acid. This intermediate is then reduced using sodium sulfite or hydrogen iodide to produce the sulfinic acid derivative.
Reaction Conditions
- Sulfonation : 110–130°C, 6–8 hours, excess fuming H₂SO₄.
- Reduction : 80°C, 4 hours, Na₂SO₃ in aqueous HCl.
Yield and Purity
Grignard Reagent and Sulfur Dioxide Approach
Formation of 4-Phenoxyphenylmagnesium Bromide
Adapting methodologies from boronic acid synthesis, 4-bromodiphenyl ether is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. Subsequent quenching with sulfur dioxide (SO₂) at -30°C generates the sulfinic acid.
Reaction Mechanism
$$
\text{4-BrC₆H₄-O-C₆H₅ + Mg → 4-MgBrC₆H₄-O-C₆H₅}
$$
$$
\text{4-MgBrC₆H₄-O-C₆H₅ + SO₂ → 4-HO(O)S-C₆H₄-O-C₆H₅ + MgBr₂}
$$
Optimized Parameters
Performance Metrics
Nucleophilic Substitution Strategies
Halogen Displacement with Sulfinate Salts
Aryl halides (e.g., 4-chlorodiphenyl ether) undergo nucleophilic substitution with sodium sulfinate (NaSO₂R). This method, however, is limited by the poor nucleophilicity of sulfinate ions. Catalytic phase-transfer conditions (e.g., tetrabutylammonium bromide) enhance reactivity.
Case Study
Oxidative Pathways from Thiol Precursors
Oxidation of 4-Phenoxybenzenethiol
Thiol derivatives are oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions. This route avoids halogenated intermediates but faces challenges in thiol precursor synthesis.
Experimental Protocol
- Oxidation : 4-HS-C₆H₄-O-C₆H₅ + H₂O₂ → 4-HO(O)S-C₆H₄-O-C₆H₅ + H₂O.
- Conditions: 0°C, 2 hours, acetic acid solvent.
- Yield: 50–55%.
Comparative Analysis of Synthetic Routes
Key Observations
- The Grignard method achieves superior purity but requires cryogenic conditions, complicating industrial adoption.
- Classical sulfonation remains the most scalable, albeit with moderate yields.
Industrial Applications and Scalability Considerations
4-Phenoxybenzenesulfinic acid’s primary industrial use is in synthesizing heat-resistant polymers, analogous to PEEK. Victrex Plc’s patented methods for poly ether ether ketones highlight the demand for high-purity sulfinic acid derivatives. Scalability challenges center on reagent costs (e.g., THF in Grignard methods) and waste management in sulfonation processes.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinic acid, 4-phenoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfinic acids or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as zinc dust or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sulfur trioxide (SO3) and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinic acids, thiols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenesulfinic acid, 4-phenoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Industry: It is used as a catalyst in various industrial processes, including the alkylation of thiophenes.
Mechanism of Action
The mechanism of action of benzenesulfinic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 4-phenoxybenzenesulfinic acid are contextualized below through comparisons with key analogs:
Benzenesulfinic Acid (Parent Compound)
- Structure : -SO₂H group on unsubstituted benzene.
- Reactivity :
- Acidity : pKa ≈ 1.29, making it moderately acidic .
- Applications: Used to trap S-nitrosothiols (e.g., SNO-BSA) under mildly acidic conditions (pH 4.0), forming thiosulfonates for protein labeling .
4-Methylbenzenesulfinic Acid (p-Toluenesulfinic Acid)
- Structure : -SO₂H with a methyl (-CH₃) group at the para position.
- Reactivity :
- Acidity : Higher pKa than parent (methyl group reduces acidity via electron donation).
- Stability : More stable than unsubstituted benzenesulfinic acid due to reduced electron-withdrawing effects.
4-Fluorobenzenesulfinic Acid
- Structure : -SO₂H with a fluorine (-F) substituent at the para position.
- Reactivity :
- Acidity : Lower pKa than parent (fluorine increases acidity via inductive effects).
Benzeneseleninic Acid
- Structure : Selenium analog (-SeO₂H instead of -SO₂H).
- Reactivity :
- Applications : Used in biochemical assays requiring thiol oxidation .
Benzenesulfonic Acid Derivatives
- Structure : -SO₃H group (higher oxidation state than sulfinic acids).
- Reactivity :
Data Table: Key Properties of Benzenesulfinic Acid Derivatives
*Predicted based on substituent effects.
Mechanistic and Functional Insights
- Acidity: The phenoxy substituent lowers the pKa relative to the parent compound, enhancing its utility in acidic reaction media (e.g., electrochemical synthesis at pH 2.0) .
- Biochemical Utility: While benzenesulfinic acid traps S-nitrosothiols at pH 4.0 , the 4-phenoxy derivative may exhibit altered binding kinetics with proteins due to steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
